molecular formula C18H32O4 B14468761 (E)-octadec-2-enedioic acid CAS No. 70445-23-7

(E)-octadec-2-enedioic acid

Cat. No.: B14468761
CAS No.: 70445-23-7
M. Wt: 312.4 g/mol
InChI Key: YDPSQMGOAILWPE-FYWRMAATSA-N
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Description

(E)-octadec-2-enedioic acid is an organic compound that belongs to the class of unsaturated dicarboxylic acids It is characterized by the presence of a double bond between the second and third carbon atoms in its 18-carbon chain, with carboxylic acid groups at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-octadec-2-enedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. For example, oleic acid can be subjected to ozonolysis followed by oxidative workup to yield this compound. The reaction conditions typically involve the use of ozone (O₃) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic oxidation of oleic acid. This process involves the use of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-octadec-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction of the double bond can yield octadecanedioic acid.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Octadecanedioic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

(E)-octadec-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which (E)-octadec-2-enedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other bioactive molecules. The carboxylic acid groups allow it to participate in various biochemical reactions, while the double bond provides a site for further chemical modifications.

Comparison with Similar Compounds

(E)-octadec-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:

    Maleic acid: A shorter-chain dicarboxylic acid with a similar double bond configuration.

    Fumaric acid: An isomer of maleic acid with a trans configuration.

    Adipic acid: A saturated dicarboxylic acid commonly used in the production of nylon.

The uniqueness of this compound lies in its longer carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties.

Properties

CAS No.

70445-23-7

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(E)-octadec-2-enedioic acid

InChI

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h13,15H,1-12,14,16H2,(H,19,20)(H,21,22)/b15-13+

InChI Key

YDPSQMGOAILWPE-FYWRMAATSA-N

Isomeric SMILES

C(CCCCCCCC(=O)O)CCCCCC/C=C/C(=O)O

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC=CC(=O)O

Origin of Product

United States

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